molecular formula C5H14ClNO2S B6278318 (2-methanesulfonylpropyl)(methyl)amine hydrochloride CAS No. 2825011-15-0

(2-methanesulfonylpropyl)(methyl)amine hydrochloride

Cat. No.: B6278318
CAS No.: 2825011-15-0
M. Wt: 187.7
InChI Key:
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Description

(2-methanesulfonylpropyl)(methyl)amine hydrochloride is a chemical compound with the molecular formula C6H16ClNO2S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a methanesulfonyl group attached to a propyl chain, which is further connected to a methylamine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methanesulfonylpropyl)(methyl)amine hydrochloride typically involves the reaction of 2-methanesulfonylpropylamine with methylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:

2-methanesulfonylpropylamine+methylamine+HCl(2-methanesulfonylpropyl)(methyl)amine hydrochloride\text{2-methanesulfonylpropylamine} + \text{methylamine} + \text{HCl} \rightarrow \text{this compound} 2-methanesulfonylpropylamine+methylamine+HCl→(2-methanesulfonylpropyl)(methyl)amine hydrochloride

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and pH to optimize the reaction conditions. The final product is purified through crystallization or recrystallization techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(2-methanesulfonylpropyl)(methyl)amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

(2-methanesulfonylpropyl)(methyl)amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug synthesis.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-methanesulfonylpropyl)(methyl)amine hydrochloride involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function. The compound’s effects are mediated through pathways involving sulfonylation and methylation reactions.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl chloride: A related compound used in sulfonylation reactions.

    Methylamine hydrochloride: Shares the methylamine group but lacks the methanesulfonyl moiety.

    Propylamine derivatives: Compounds with similar propylamine structures but different functional groups.

Uniqueness

(2-methanesulfonylpropyl)(methyl)amine hydrochloride is unique due to the presence of both methanesulfonyl and methylamine groups, which confer distinct chemical reactivity and biological activity. Its dual functionality allows it to participate in a variety of chemical reactions and makes it a valuable tool in research and industrial applications.

Properties

CAS No.

2825011-15-0

Molecular Formula

C5H14ClNO2S

Molecular Weight

187.7

Purity

95

Origin of Product

United States

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